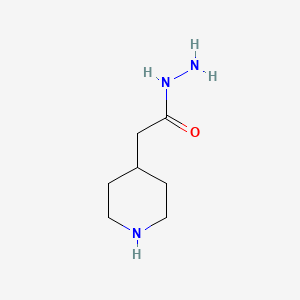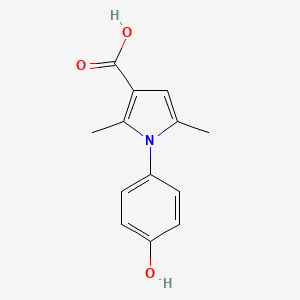
1-(4-羟基苯基)-2,5-二甲基-1H-吡咯-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound characterized by a pyrrole ring substituted with a hydroxyphenyl group and two methyl groups
科学研究应用
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
Target of Action
The primary target of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a significant role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with its target, HPPD, leading to its inhibition . The inhibition of HPPD has different effects on plants and animals due to the enzyme’s diverse roles in these organisms .
Biochemical Pathways
The inhibition of HPPD affects the catabolism of tyrosine in animals and the cascade of photosynthesis in plants . In the context of plants, the shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds
Pharmacokinetics
Similar compounds, such as dhdk, a curcuminoid analogue, have been found to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
The primary result of the compound’s action is the inhibition of HPPD, which disrupts the catabolism of tyrosine in animals and the cascade of photosynthesis in plants
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. For instance, the pH and temperature can affect the catalytic and structural stability of similar compounds . Additionally, glucose has been found to have a positive impact on the stability of similar compounds, slowing down the dynamics of inactivation over a wide range of pH and temperature and limiting enzyme aggregation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction is followed by oxidation to form the carboxylic acid group. Common reagents used in this synthesis include acetic acid, sulfuric acid, and oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions: 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenyl derivatives.
相似化合物的比较
- 1-(4-Hydroxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 1-(4-Hydroxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Comparison: 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of its methyl groups and the carboxylic acid group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the hydroxyphenyl group also enhances its potential for forming hydrogen bonds and participating in aromatic interactions, which can be crucial for its biological activity.
属性
IUPAC Name |
1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-7-12(13(16)17)9(2)14(8)10-3-5-11(15)6-4-10/h3-7,15H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBKIBCZAKZZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181924 |
Source


|
| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876294-76-7 |
Source


|
| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


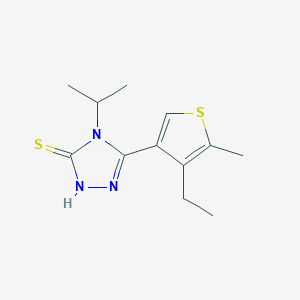
![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
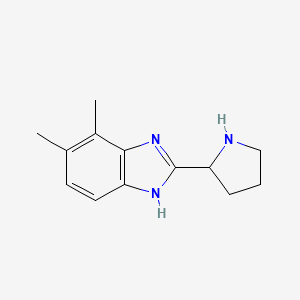
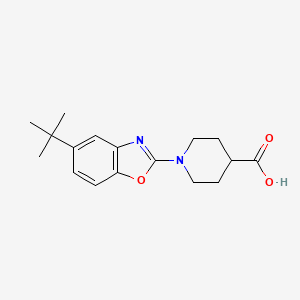
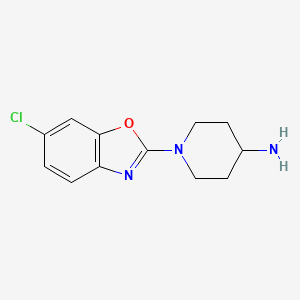
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)
